2-Cyclopropyl-4-(4-fluorophenyl)-3-quinoline-d5 3-Aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinoline-d5 3-Aldehyde is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinoline-d5 3-Aldehyde typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Fluorophenyl Substitution: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Deuteration: Deuterium atoms can be incorporated using deuterated reagents or solvents during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinoline-d5 3-Aldehyde may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the deuterated quinoline core may influence metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinoline: Lacks the deuterium atoms.
4-(4-Fluorophenyl)-3-quinolinecarboxaldehyde: Lacks the cyclopropyl group.
2-Cyclopropyl-3-quinolinecarboxaldehyde: Lacks the fluorophenyl group.
Uniqueness
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinoline-d5 3-Aldehyde is unique due to the combination of the cyclopropyl group, fluorophenyl group, and deuterated quinoline core. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-11,13H,5-6H2/i5D2,6D2,13D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHBIRPTCXOGLB-ZUIAZTCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2C=O)C4=CC=C(C=C4)F)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.